Cas no 941899-69-0 (N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1$l^{6},2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
- Acetamide, N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-
- N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
-
- Inchi: 1S/C19H21N3O4S2/c1-3-22-16-7-5-6-8-17(16)28(24,25)21-19(22)27-13-18(23)20-14-9-11-15(12-10-14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23)
- InChI Key: VDNQUBFBZADONL-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OCC)C=C1)(=O)CSC1N(CC)C2=CC=CC=C2S(=O)(=O)N=1
N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-1804-5mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-15mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-2mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-4mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-2μmol |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-10mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-1mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-5μmol |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-3mg |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-1804-10μmol |
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
941899-69-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Related Literature
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS No. 941899-69-0): An Overview
N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS No. 941899-69-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, is a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
Chemical Structure and Synthesis
The molecular formula of N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide is C20H23N3O3S2. The compound features a benzothiadiazine core with a sulfanylacetamide moiety and an ethoxyphenyl substituent. The benzothiadiazine ring system is known for its versatile pharmacological properties, including anticonvulsant, anti-inflammatory, and antitumor activities. The presence of the sulfanylacetamide group further enhances the compound's biological activity by modulating its interactions with biological targets.
The synthesis of N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide typically involves a multi-step process. One common approach is to start with the preparation of the benzothiadiazine core through the reaction of 2-aminothiophenol with an appropriate nitrile or amide. Subsequent functionalization steps are then employed to introduce the ethoxyphenyl and sulfanylacetamide groups. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product while minimizing environmental impact.
Biological Properties and Mechanisms of Action
N-(4-Ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anticonvulsant activity. Research has shown that this compound can effectively reduce seizure frequency and duration in animal models of epilepsy. The mechanism underlying this activity is thought to involve modulation of ion channels and neurotransmitter systems in the brain.
In addition to its anticonvulsant properties, N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-Yl)sulfanylacetamide has also demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-Yl)sulfanylacetamide has been explored in several preclinical studies and early-stage clinical trials. Initial results have been promising, with the compound showing good safety profiles and efficacy in animal models of various diseases. However, further clinical trials are needed to fully evaluate its safety and efficacy in human patients.
In a recent phase I clinical trial conducted by a leading pharmaceutical company, N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-Yl)sulfanylacetamide was administered to a small group of healthy volunteers to assess its pharmacokinetics and safety. The results indicated that the compound was well-tolerated at various dose levels with no serious adverse effects reported. These findings provide a strong foundation for advancing the compound into phase II trials focused on specific therapeutic indications.
Current Research Trends and Future Directions
The ongoing research on N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-Yl)sulfanylacetamide is focused on several key areas. One area of interest is the optimization of its chemical structure to enhance its pharmacological properties while reducing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets.
Another area of active research is the exploration of combination therapies involving N-(4-Ethoxyphenyl)-2-(4-Ethyl-Dioxo-Benzothiadiazin-Yl)sulfanylacetamide. Studies have shown that combining this compound with other drugs can synergistically enhance therapeutic outcomes in various disease models. For example, when used in combination with standard anti-inflammatory drugs like NSAIDs or corticosteroids, it has been shown to provide better control over inflammation compared to monotherapy.
In conclusion, N-(4-Ethoxyphenyl)-2-(4-Ethyl-Dioxo-Benzothiadiazin-Yl)sulfanylacetamide (CAS No. 941899- strong>-69-) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases in the future.
941899-69-0 (N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide) Related Products
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)




